molecular formula C20H19NOTe B14484248 N,N-Dimethyl-4-[(4-phenoxyphenyl)tellanyl]aniline CAS No. 65688-47-3

N,N-Dimethyl-4-[(4-phenoxyphenyl)tellanyl]aniline

Cat. No.: B14484248
CAS No.: 65688-47-3
M. Wt: 417.0 g/mol
InChI Key: RZGAKRJNTGFCLN-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-[(4-phenoxyphenyl)tellanyl]aniline is an organic compound that belongs to the class of tellurium-containing aromatic amines. This compound is characterized by the presence of a tellanyl group attached to a phenyl ring, which is further connected to an aniline moiety substituted with two methyl groups. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-4-[(4-phenoxyphenyl)tellanyl]aniline typically involves the following steps:

    Formation of the Tellanyl Intermediate: The initial step involves the preparation of a tellanyl intermediate by reacting tellurium tetrachloride with a phenoxyphenyl compound under controlled conditions.

    Coupling with Aniline Derivative: The tellanyl intermediate is then coupled with N,N-dimethylaniline in the presence of a suitable catalyst, such as palladium or copper, to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-[(4-phenoxyphenyl)tellanyl]aniline undergoes various chemical reactions, including:

    Oxidation: The tellanyl group can be oxidized to form tellurium oxides.

    Reduction: Reduction reactions can convert the tellanyl group to tellurium hydrides.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed.

Major Products

    Oxidation: Formation of tellurium dioxide.

    Reduction: Formation of tellurium hydrides.

    Substitution: Formation of nitro or halogenated derivatives of the compound.

Scientific Research Applications

N,N-Dimethyl-4-[(4-phenoxyphenyl)tellanyl]aniline has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other tellurium-containing compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, such as semiconductors and catalysts.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-[(4-phenoxyphenyl)tellanyl]aniline involves its interaction with molecular targets, such as enzymes and receptors. The tellanyl group can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s aromatic structure allows it to interact with cellular membranes and proteins, potentially leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-4-[(4-phenoxyphenyl)selanyl]aniline: Contains selenium instead of tellurium.

    N,N-Dimethyl-4-[(4-phenoxyphenyl)thio]aniline: Contains sulfur instead of tellurium.

    N,N-Dimethyl-4-[(4-phenoxyphenyl)oxy]aniline: Contains oxygen instead of tellurium.

Uniqueness

N,N-Dimethyl-4-[(4-phenoxyphenyl)tellanyl]aniline is unique due to the presence of the tellanyl group, which imparts distinct chemical and physical properties compared to its sulfur, selenium, and oxygen analogs

Properties

CAS No.

65688-47-3

Molecular Formula

C20H19NOTe

Molecular Weight

417.0 g/mol

IUPAC Name

N,N-dimethyl-4-(4-phenoxyphenyl)tellanylaniline

InChI

InChI=1S/C20H19NOTe/c1-21(2)16-8-12-19(13-9-16)23-20-14-10-18(11-15-20)22-17-6-4-3-5-7-17/h3-15H,1-2H3

InChI Key

RZGAKRJNTGFCLN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)[Te]C2=CC=C(C=C2)OC3=CC=CC=C3

Origin of Product

United States

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